molecular formula C13H10N2OS B374045 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE

5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE

Cat. No.: B374045
M. Wt: 242.3g/mol
InChI Key: YLRFXLNGPBLJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is a heterocyclic compound that features a naphthylmethyl group attached to an oxadiazole ring, which is further substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the naphthylmethyl group.

Scientific Research Applications

5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. The oxadiazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

    1,3,4-Oxadiazole-2-thiol: Lacks the naphthylmethyl group, making it less hydrophobic and potentially less bioactive.

    5-(Phenylmethyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may affect its electronic properties and reactivity.

Uniqueness: 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is unique due to the presence of the naphthylmethyl group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.3g/mol

IUPAC Name

5-(naphthalen-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C13H10N2OS/c17-13-15-14-12(16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,17)

InChI Key

YLRFXLNGPBLJIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3

Origin of Product

United States

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